5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride
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Overview
Description
5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClO4S and a molecular weight of 212.65 g/mol It is characterized by a unique spirocyclic structure, which includes a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride typically involves the reaction of a spirocyclic diol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: Spirocyclic diol
Reagent: Chlorosulfonic acid (HSO3Cl)
Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Tertiary amines (e.g., triethylamine) for substitution reactions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials, such as polymers and catalysts.
Biological Research: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
5,8-Dioxaspiro[3.4]octane-2-sulfonic acid: The hydrolyzed form of the sulfonyl chloride.
5,8-Dioxaspiro[3.4]octane-2-sulfonamide: Formed by reaction with amines.
5,8-Dioxaspiro[3.4]octane-2-sulfonate ester: Formed by reaction with alcohols.
Uniqueness
5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride is unique due to its spirocyclic structure and the presence of a reactive sulfonyl chloride group. This combination of features makes it a versatile intermediate in organic synthesis and materials science, distinguishing it from other sulfonyl chloride compounds.
Properties
IUPAC Name |
5,8-dioxaspiro[3.4]octane-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c7-12(8,9)5-3-6(4-5)10-1-2-11-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIVRUVLGHGJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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